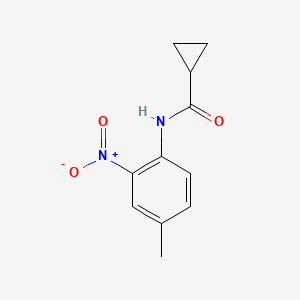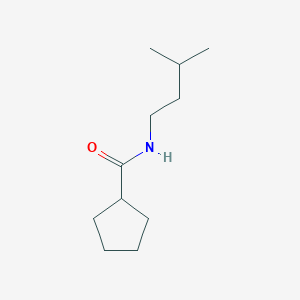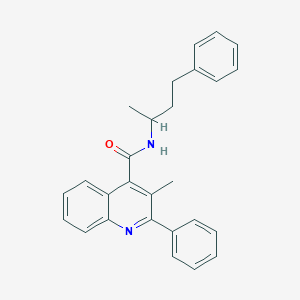![molecular formula C15H16ClNO2S B4036392 2-(4-chloro-2-methylphenoxy)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B4036392.png)
2-(4-chloro-2-methylphenoxy)-N-[(thiophen-2-yl)methyl]propanamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[(thiophen-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C15H16ClNO2S and its molecular weight is 309.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chloro-2-methylphenoxy)-N-(2-thienylmethyl)propanamide is 309.0590276 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Fate and Behavior
2-(4-chloro-2-methylphenoxy)-N-(2-thienylmethyl)propanamide, as part of the broader class of chemicals including parabens and phenoxy herbicides, has been studied for its occurrence, fate, and behavior in aquatic environments. Parabens, chemically related to this compound, are widely used as preservatives and have been identified as emerging contaminants due to their weak endocrine-disrupting capabilities. They are ubiquitous in surface water and sediments, raising concerns about continuous environmental exposure. Studies suggest the need for improved understanding of the toxicity of these compounds and their by-products, especially the chlorinated derivatives which are more stable and potentially more toxic (Haman et al., 2015).
Sorption Behavior
The sorption of phenoxy herbicides, including compounds structurally related to 2-(4-chloro-2-methylphenoxy)-N-(2-thienylmethyl)propanamide, has been extensively studied. These studies aim to understand how such compounds interact with soil and other organic matter, which is crucial for predicting their environmental mobility and persistence. The research indicates that soil organic matter and iron oxides are significant sorbents for these herbicides, highlighting the complexity of their behavior in natural environments (Werner et al., 2012).
Toxicity and Environmental Impact
The environmental impact and toxicity of chemicals similar to 2-(4-chloro-2-methylphenoxy)-N-(2-thienylmethyl)propanamide are of significant concern, especially regarding their potential as endocrine disruptors. For instance, bisphenol A (BPA) and its analogs, which share functional similarities with the compound , have been linked to various adverse health effects, including reproductive and developmental issues in wildlife and humans. This has sparked a broader discussion on the safe use and regulatory oversight of such chemicals in consumer products and industrial applications (Lagos-Cabré & Moreno, 2012; Ribeiro et al., 2017).
Wastewater Treatment and Remediation
The treatment of wastewater from industries using phenoxy herbicides and related compounds is challenging due to the complex nature and toxicity of these chemicals. Advanced treatment methods, including biological processes and activated carbon filtration, have been explored to effectively remove such contaminants from wastewater, aiming to minimize their release into the environment and mitigate their impact on human health and ecosystems (Goodwin et al., 2018).
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-8-12(16)5-6-14(10)19-11(2)15(18)17-9-13-4-3-7-20-13/h3-8,11H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKLJFLGDVKSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate](/img/structure/B4036316.png)
![6-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4036322.png)


![1-(4-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4036341.png)
![6-({[3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4036342.png)
![N-[4-(DIMETHYLAMINO)PHENYL]-3-[(2-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE](/img/structure/B4036346.png)
![3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B4036357.png)



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4036394.png)
![3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4036400.png)
METHANONE](/img/structure/B4036406.png)
